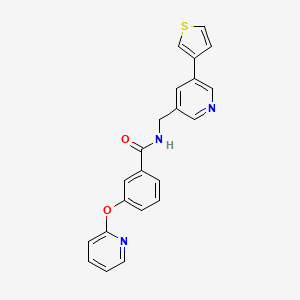

3-(pyridin-2-yloxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3-pyridin-2-yloxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2S/c26-22(17-4-3-5-20(11-17)27-21-6-1-2-8-24-21)25-13-16-10-19(14-23-12-16)18-7-9-28-15-18/h1-12,14-15H,13H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZOROVPJYUGCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(pyridin-2-yloxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic molecule notable for its potential biological activities. This compound integrates multiple heterocyclic structures, including pyridine and thiophene, which are known to contribute to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features:

- A pyridin-2-yloxy group.

- A thiophen-3-yl substituent attached to a pyridine ring.

- A benzamide core that enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For instance, derivatives containing similar structural motifs have shown significant activity against various cancer cell lines. The following table summarizes findings from relevant studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT-29 (Colon Cancer) | 1.0 | PI3K inhibition |

| Compound B | MCF-7 (Breast Cancer) | 0.5 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Note: Specific IC50 values for the target compound are still under investigation.

Antibacterial and Antiviral Properties

In addition to anticancer properties, compounds with similar heterocyclic structures have demonstrated antibacterial and antiviral activities. For example, pyridine derivatives have been shown to inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, such as PI3K, which is crucial for cancer cell proliferation.

- Receptor Interaction : The presence of the benzamide moiety allows for potential interactions with various receptors, influencing cellular responses.

- Oxidative Stress Modulation : Some derivatives have shown antioxidant properties, which could play a role in their anticancer effects by reducing oxidative damage in cells.

Case Studies

Recent studies have highlighted the effectiveness of related compounds in preclinical models. For instance:

- Study on PI3K Inhibition : A related compound demonstrated an IC50 value of 1.0 μM against PI3Kδ in vitro, leading to reduced tumor growth in xenograft models .

- Antiviral Activity Assessment : Compounds structurally similar to this compound showed promising results against viral infections by inhibiting viral replication .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Analysis

The compound’s uniqueness lies in its pyridin-2-yloxy and thiophen-3-yl substituents. These groups distinguish it from other benzamide derivatives:

- Thiophen-3-yl : An electron-rich heterocycle that may improve π-π stacking interactions or metabolic stability compared to phenyl groups.

Table 1: Comparison of Molecular Properties

Substituent-Driven Pharmacological Implications

- Electron-Withdrawing Groups : Compounds like flumbatinib (trifluoromethyl) and 4d (3,4-dichlorophenyl) leverage electron-withdrawing substituents to enhance target affinity or metabolic stability . The target compound lacks such groups, which may reduce potency but improve solubility.

- Heterocyclic Diversity : The thiophen-3-yl group in the target compound contrasts with imidazo[1,2-a]pyrazine in compounds or triazolo[4,3-a]pyridine in derivatives. Thiophene’s smaller size and sulfur atom could alter binding kinetics or selectivity .

Spectral and Physicochemical Data

While the target compound lacks reported melting points or spectral data (NMR, HRMS), analogs in (e.g., 4d–4i) exhibit melting points between 120–250°C and detailed 1H/13C NMR shifts, suggesting the target may share similar thermal stability . The absence of polar groups (e.g., morpholino in 4d) in the target compound could lower its melting point compared to derivatives.

Kinase Inhibition Potential

The structural resemblance to imatinib and flumbatinib () suggests kinase inhibition as a plausible mechanism. However, the target compound’s lack of methylpiperazinyl (critical in imatinib’s solubility) or trifluoromethyl groups (in flumbatinib) may limit its kinase selectivity .

HDAC and Epigenetic Targets

Compounds like tubastatin A () share benzamide cores and target HDACs. The target’s pyridin-2-yloxy group could mimic the zinc-binding motifs of HDAC inhibitors, though further studies are needed .

Q & A

Q. How can crystallographic data be leveraged to explain differential activity in enantiomers?

Q. What techniques validate hypothesized metabolic pathways?

- Methodological Answer : Combine in vitro microsomal stability assays with high-resolution mass spectrometry (HR-MS) to identify metabolites. For example, -NMR tracks trifluoromethyl group metabolism in hepatic models . Stable isotope labeling (e.g., -pyridine) traces degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.